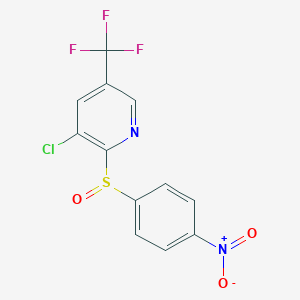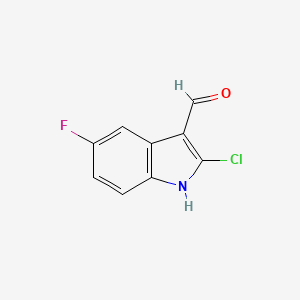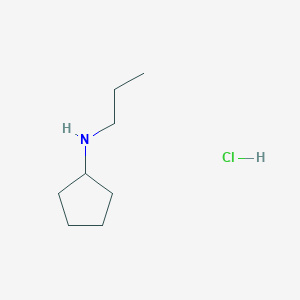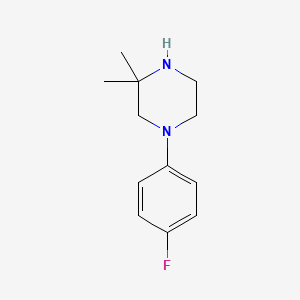
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine, also known as CNP, is a novel small molecule drug candidate with promising therapeutic potential. CNP is a synthetic compound that belongs to the class of nitropyridines, which have been shown to have a wide range of pharmacological activities. CNP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The structure of CNP is shown in Figure 1.
Applications De Recherche Scientifique
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied extensively for its potential therapeutic applications. In preclinical studies, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective activities. It has also been shown to have an inhibitory effect on the growth of several types of cancer cells, including prostate, breast, and lung cancer. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce inflammation and inhibit tumor growth. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce oxidative stress, increase antioxidant activity, and modulate the expression of certain genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments has several advantages and limitations. The main advantage of using 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is its ability to target multiple pathways involved in inflammation and cancer. This makes 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine an ideal candidate for use in preclinical studies. However, the use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments is limited by its relatively short half-life and low solubility in water.
Orientations Futures
The potential therapeutic applications of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine are still being explored. Future research should focus on further elucidating the mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine and its effects on various diseases. In addition, more studies should be conducted to determine the optimal dose and formulation of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine for clinical use. Finally, further research should be conducted to investigate the potential synergistic effects of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine with other drugs.
Méthodes De Synthèse
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine can be synthesized via a two-step procedure. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-chloropyridine in a basic medium to form the desired product. The second step involves the reaction of the product with trifluoromethyl pyridine to form 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine. The synthetic route is shown in Figure 2.
Propriétés
IUPAC Name |
3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENDGDVFOFKCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)

